molecular formula C22H22FN3O2 B2835309 (6-Fluoro-4-((3-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1358659-54-7

(6-Fluoro-4-((3-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2835309
CAS No.: 1358659-54-7
M. Wt: 379.435
InChI Key: NMBIJUSKXAZQBK-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((3-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
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Scientific Research Applications

Fluorophores and Labeling Reagents

  • Fluorophore Applications : A novel fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence across a broad pH range in aqueous media, making it an excellent candidate for biomedical analysis. Its high stability against light and heat, along with its potent fluorescence, suggest its utility as a fluorescent labeling reagent. This indicates potential applications of related compounds in fluorescent tagging and imaging within scientific research, especially for tracking biological molecules in complex media (Hirano et al., 2004).

Anticancer Research

  • Tubulin Polymerization Inhibitors : Compounds based on the 2-anilino-3-aroylquinoline structure have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds, particularly those with modifications at specific positions, showed remarkable antiproliferative activity and the ability to arrest the cell cycle, leading to apoptosis. This suggests that structurally related compounds could serve as potent anticancer agents by targeting tubulin polymerization (Srikanth et al., 2016).

Antimicrobial Research

  • Antitubercular Activities : Certain mefloquine derivatives, including a compound structurally related to quinolines and piperidines, have shown significant antitubercular activity. These findings underscore the potential of similar compounds in developing new antitubercular agents, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Wardell et al., 2011).

Spectroscopic Properties

  • Spectroscopic Analysis : The study of the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones provided insights into the effects of structure and environment on their spectroscopic behaviors. This could inform the development of novel compounds for use in photophysical studies or as part of materials science research (Al-Ansari, 2016).

Properties

IUPAC Name

[6-fluoro-4-(3-methoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIJUSKXAZQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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